molecular formula C14H18BrNO3S B2926969 1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine CAS No. 1797019-83-0

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B2926969
CAS No.: 1797019-83-0
M. Wt: 360.27
InChI Key: AHZKSGMXUQCMHA-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

The synthesis of 1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-bromobenzoyl Group: This step involves the acylation of the azetidine ring using 2-bromobenzoyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl and acyl groups.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine involves its interaction with specific molecular targets. The compound’s azetidine ring and functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-bromobenzoyl)-3-(2-methylpropanesulfonyl)azetidine can be compared with similar compounds such as:

    1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine: This compound has a piperidine ring instead of an azetidine ring, which may result in different biological activity and chemical reactivity.

    2-bromo-2-methylpropane:

Properties

IUPAC Name

(2-bromophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZKSGMXUQCMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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